Donitriptan hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

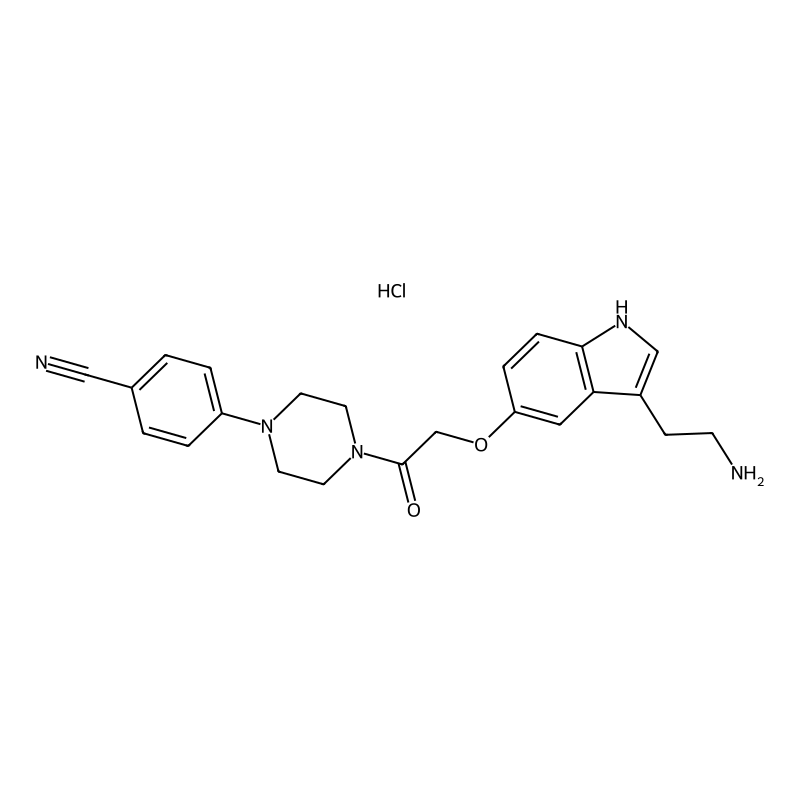

Donitriptan hydrochloride is a synthetic compound classified as a triptan, primarily investigated for its potential use as an antimigraine agent. It is characterized by its high affinity and efficacy as an agonist for the serotonin receptors 5-HT 1B and 5-HT 1D. The compound's IUPAC name is (1-(3-chlorophenyl)-4-[3,3-diphenyl(2-(S,R)-hydroxypropanyl)piperazine]) hydrochloride, and its molecular formula is C23H26ClN5O2, with a molar mass of approximately 439.94 g/mol .

- Information on specific safety hazards associated with Donitriptan hydrochloride is limited due to discontinued development.

- Triptans, in general, can cause side effects like nausea, dizziness, and drowsiness.

The biological activity of donitriptan hydrochloride is predominantly linked to its action on serotonin receptors. It acts as a near-full agonist at both the 5-HT 1B and 5-HT 1D receptors, with reported pK_i values of 9.4 and 9.3, respectively . This high affinity contributes to its effectiveness in inhibiting vasodilation induced by capsaicin in canine models, suggesting a central mechanism of action primarily mediated through the trigeminocervical complex .

The synthesis of donitriptan hydrochloride involves several steps typical for triptan compounds. These may include:

- Formation of the Piperazine Ring: The initial step often involves the formation of the piperazine core through cyclization reactions involving appropriate precursors.

- Substitution Reactions: Introduction of the chlorophenyl group and diphenylhydroxypropyl moiety through nucleophilic substitution.

- Hydrochloride Salt Formation: The final step typically involves reacting the base form with hydrochloric acid to yield donitriptan hydrochloride.

Specific details on the synthesis routes are proprietary or under patent protection but generally follow established organic synthesis protocols.

Although donitriptan hydrochloride was developed as an antimigraine treatment, it was never marketed due to commercial reasons despite reaching phase II clinical trials . Its primary application remains in research settings, particularly in studies examining serotonin receptor interactions and their implications in migraine pathophysiology.

Interaction studies have revealed that donitriptan selectively inhibits capsaicin-induced vasodilation through its action on serotonin receptors, particularly the 5-HT 1B subtype . This specificity highlights its potential utility in understanding migraine mechanisms and developing targeted therapies.

Several compounds exhibit structural and functional similarities to donitriptan hydrochloride, primarily within the triptan class. Below is a comparison table highlighting key characteristics:

| Compound Name | Receptor Affinity (5-HT 1B/1D) | Clinical Status |

|---|---|---|

| Sumatriptan | Moderate | Marketed |

| Zolmitriptan | High | Marketed |

| Rizatriptan | High | Marketed |

| Eletriptan | High | Marketed |

| Almotriptan | Moderate | Marketed |

| Donitriptan | Very High | Not marketed |

Uniqueness of Donitriptan Hydrochloride

Donitriptan stands out due to its exceptionally high efficacy at both serotonin receptor subtypes compared to other triptans. It has demonstrated unique pharmacological profiles that could provide insights into receptor-specific drug development for migraine treatment.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant